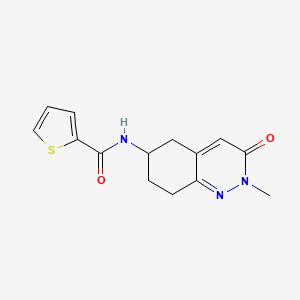

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

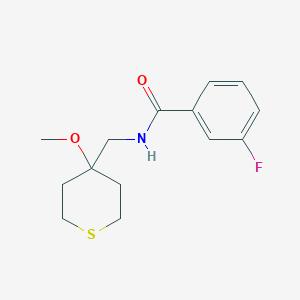

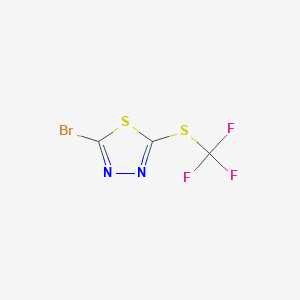

“N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a hexahydrocinnolinyl group, a thiophene group, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its various functional groups. It would likely have a complex three-dimensional structure due to the presence of the hexahydrocinnolinyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitutions, additions, and eliminations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has shown that compounds structurally related to "N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide" possess potential antimicrobial properties. For instance, a study on a series of carboxamides with antibacterial and antifungal activities highlighted the significance of thiophene derivatives in developing new antimicrobial agents. These compounds were effective against a range of bacteria and fungi, suggesting that the compound of interest may also have valuable antimicrobial applications (Desai, Dodiya, & Shihora, 2011).

Antinociceptive Activity

Another area of application is in the study of antinociceptive properties. A specific study synthesized N-substituted derivatives that were evaluated for their antinociceptive activity. This research implies that structurally similar compounds could be investigated for their potential to alleviate pain, contributing to the development of new pain management solutions (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).

Cancer Research and Chemoresistance

Further research into compounds structurally akin to "this compound" reveals their potential application in overcoming cancer chemoresistance. A study identified derivatives that inhibit angiogenesis and P-glycoprotein efflux pump activity, crucial mechanisms in cancer treatment resistance. This suggests that the compound of interest could be of value in cancer research, particularly in the development of treatments to overcome drug resistance (Mudududdla et al., 2015).

Synthetic Chemistry and Material Science

In synthetic chemistry and material science, thiophene derivatives have been explored for their utility in various applications. For example, a study on the synthesis and reactivity of thiophene compounds provides insights into their potential use in creating new materials with specific electronic or optical properties, which could be relevant for the compound of interest as well (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit ezh2 , a key component in cancer aggressiveness, metastasis, and poor prognosis .

Mode of Action

It’s known that steric hindrance plays a significant role in the activity of similar compounds for ezh2 .

Biochemical Pathways

Compounds with similar structures have been found to decrease global h3k27me3 in certain lymphoma cells in a concentration- and time-dependent manner , suggesting that they may affect histone methylation pathways.

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution.

Result of Action

Similar compounds have been found to have low nanomolar to sub-nanomolar potency for ezh2 , suggesting that they may have a strong inhibitory effect on this enzyme.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature is recommended to be 2-8°C in a dry environment , suggesting that temperature and humidity could affect its stability.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported that whole cells of Rhodotorula glutinis reduced this compound at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-17-13(18)8-9-7-10(4-5-11(9)16-17)15-14(19)12-3-2-6-20-12/h2-3,6,8,10H,4-5,7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHZGIOAKDOOHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2892416.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2892420.png)

![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)

![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2892426.png)

![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)